molecular formula C8H7ClINO2 B11787481 Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate

Methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate

Cat. No.: B11787481
M. Wt: 311.50 g/mol
InChI Key: QSDJAWHGWNUKIE-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is a derivative of nicotinic acid and features both chlorine and iodine substituents on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-iodo-2-methylnicotinate typically involves the halogenation of a nicotinic acid derivative. One common method includes the iodination of 6-chloro-2-methylnicotinic acid, followed by esterification to form the methyl ester. The reaction conditions often require the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid .

Industrial Production Methods

Industrial production of Methyl 6-chloro-5-iodo-2-methylnicotinate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-iodo-2-methylnicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 6-chloro-5-iodo-2-methylnicotinate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-iodo-2-methylnicotinate involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-2-iodo-5-methylnicotinate
  • Methyl 6-chloro-5-bromo-2-methylnicotinate
  • Methyl 6-chloro-5-fluoro-2-methylnicotinate

Uniqueness

Methyl 6-chloro-5-iodo-2-methylnicotinate is unique due to the specific combination of chlorine and iodine substituents, which can influence its reactivity and interactions differently compared to other halogenated derivatives.

Properties

Molecular Formula

C8H7ClINO2

Molecular Weight

311.50 g/mol

IUPAC Name

methyl 6-chloro-5-iodo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H7ClINO2/c1-4-5(8(12)13-2)3-6(10)7(9)11-4/h3H,1-2H3

InChI Key

QSDJAWHGWNUKIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)I)Cl

Origin of Product

United States

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